molecular formula C9H13N5O3 B8274881 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

Cat. No. B8274881
M. Wt: 239.23 g/mol
InChI Key: RVUURJWOGFGXMM-UHFFFAOYSA-N
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Patent
US04965270

Procedure details

To a solution of 2-amino-9-[1,4-bis(4-methoxybenzyloxy)but-2-oxy]-6-chloropurine (0.94 g, 1.8 mmol) in dichloromethane (7.2 ml) and methanol (0.8 ml) was added 2,3-dichloro-5,6-dicyanobenzoquinone (0.91 g, 4.0 mmol) and the solution was stirred at room temperature for 80 minutes. The solution was diluted with dichloromethane (8 ml) and extracted with water (3×8 ml). The aqueous layers were combined, filtered and the solvent removed. The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with 10% methanol in water followed by column chromatography on silica gel eluting with chloroform-methanol (12:1). The product was suspended in a solution of ammonium formate (208 mg, 3.3 mmol) in methanol (8 ml), 10% palladium-on-charcoal was added (25 mg) and the mixture was heated under reflux. After 30 minutes further 10% palladium-on-charcoal (10 mg) was added and the mixture was heated under reflux for a further 1 hour. The mixture was allowed to cool and water (2 ml) was added. The solution was filtered and the solvent was removed. The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with water and 10% methanol to afford 2-amino-9-(1,4-dihydroxybut-2-oxy)purine (155 mg, 36%), m.p. 178°-179° C.; UV: λmax (H2O) 222 (ε24,100) and 304 (ε7,020)nm; IR: υmax (KBr) 3330, 3210, 3070, 1655, 1640, 1580, 1510, 1480 and 1435 cm-1 ; 1H NMR: δH [(CD3)2SO] 1.84 (2H, q, J=6.4 Hz, 3'-H), 3.58 (4H, m, 1'-H and 4'-H), 4.42 (1H, m, 2'-H), 4.63 (1H, t, J=5.2 Hz, D2O exchangeable, OH), 4.98 (1H, t, J=5.9 Hz, D2O exchangeable, OH), 6.70 (2H, s, D2O exchangeable, 2-NH2), 8.23 (1H, s, 8-H) and 8.59 (1H, s, 6-H). Found: C, 45.13; H, 5.47; N, 29.30%. C9H13N5O3 requires C, 45.18; H, 5.48; N, 29.27%.
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
2-amino-9-[1,4-bis(4-methoxybenzyloxy)but-2-oxy]-6-chloropurine
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
208 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11][CH:12]([CH2:24][CH2:25][O:26]CC2C=CC(OC)=CC=2)[CH2:13][O:14]CC2C=CC(OC)=CC=2)=[C:4](Cl)[N:3]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.C([O-])=O.[NH4+].O>ClCCl.CO.[Pd]>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11][CH:12]([CH2:24][CH2:25][OH:26])[CH2:13][OH:14])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
2-amino-9-[1,4-bis(4-methoxybenzyloxy)but-2-oxy]-6-chloropurine
Quantity
0.94 g
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)OC(COCC1=CC=C(C=C1)OC)CCOCC1=CC=C(C=C1)OC)Cl
Name
Quantity
0.91 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
7.2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.8 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
208 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water (3×8 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with 10% methanol in water
ADDITION
Type
ADDITION
Details
was added (25 mg)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with water and 10% methanol

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
NC1=NC=C2N=CN(C2=N1)OC(CO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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